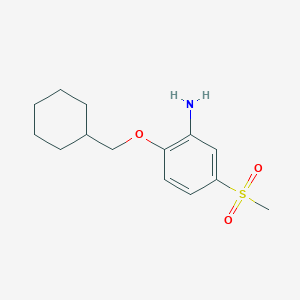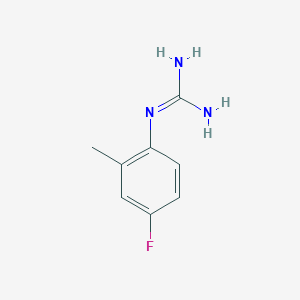
1-(4-Fluoro-2-methylphenyl)guanidine
Übersicht
Beschreibung
1-(4-Fluoro-2-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form strong hydrogen bonds. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a guanidine group. The presence of these substituents can significantly influence the chemical and biological properties of the compound.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluoro-2-methylphenyl)guanidine can be achieved through various methods. One common approach involves the reaction of 4-fluoro-2-methylaniline with cyanamide under acidic conditions to form the desired guanidine derivative. Another method includes the use of guanylating agents such as S-methylisothiourea or di(imidazole-1-yl)methanimine, which react with the amine precursor to yield the target compound .
Analyse Chemischer Reaktionen
1-(4-Fluoro-2-methylphenyl)guanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the guanidine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-2-methylphenyl)guanidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex guanidine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form strong hydrogen bonds and ionic interactions with the active sites of enzymes, leading to inhibition or activation of their catalytic activity. Additionally, the presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards certain biological targets .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoro-2-methylphenyl)guanidine can be compared with other similar guanidine derivatives, such as:
1-(4-Chloro-2-methylphenyl)guanidine: Similar structure but with a chlorine atom instead of fluorine. The presence of chlorine can alter the compound’s reactivity and biological activity.
1-(4-Fluoro-2-ethylphenyl)guanidine: Similar structure but with an ethyl group instead of a methyl group. The ethyl group can affect the compound’s steric properties and interactions with biological targets.
1-(4-Fluoro-2-methoxyphenyl)guanidine: Similar structure but with a methoxy group instead of a methyl group.
These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on the compound’s properties and applications.
Eigenschaften
IUPAC Name |
2-(4-fluoro-2-methylphenyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXMWAIHNYCCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


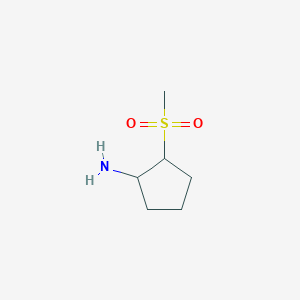

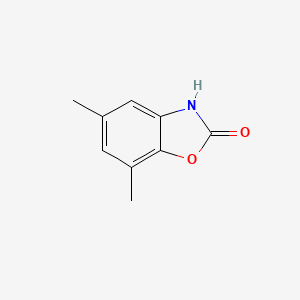
![1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one](/img/structure/B7868330.png)
![1-[5-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one](/img/structure/B7868342.png)

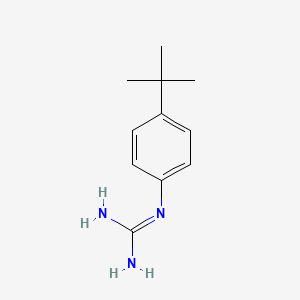
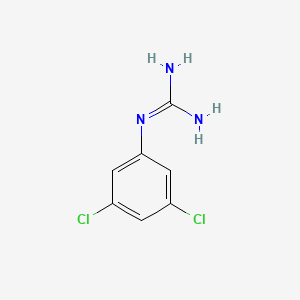
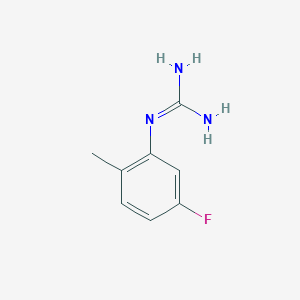
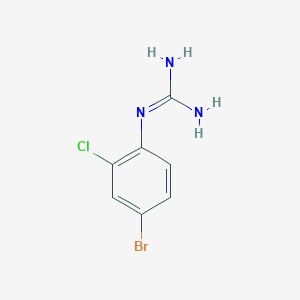
![5-Amino-2-ethylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B7868391.png)


